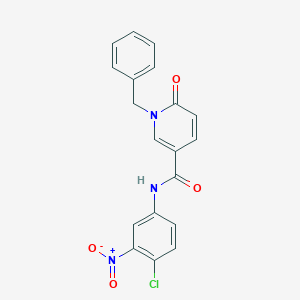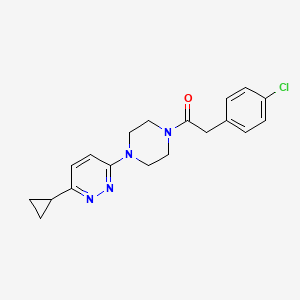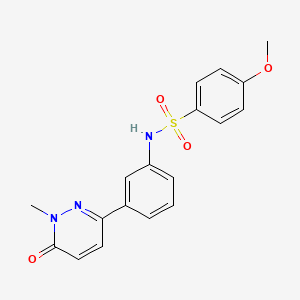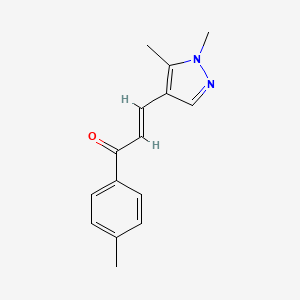
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one, also known as DMPPO, is a synthetic compound that has gained significant attention in scientific research for its potential applications in various fields. DMPPO belongs to the class of chalcones and has a molecular weight of 305.38 g/mol.
Wirkmechanismus
The mechanism of action of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a protective effect against oxidative stress-induced damage in cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inducible nitric oxide synthase (iNOS) in cells. This compound has also been shown to have antimicrobial activity against a range of bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has low cytotoxicity. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one. One area of interest is the development of new fluorescent probes based on this compound for the detection of free radicals in biological systems. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways.
Synthesemethoden
The synthesis of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one involves the condensation reaction of 4-methylacetophenone with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain a pure form of this compound.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of free radicals in biological systems.
Eigenschaften
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-4-6-13(7-5-11)15(18)9-8-14-10-16-17(3)12(14)2/h4-10H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZZCQWVUVOTRG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(N(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=C(N(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile](/img/structure/B2623329.png)
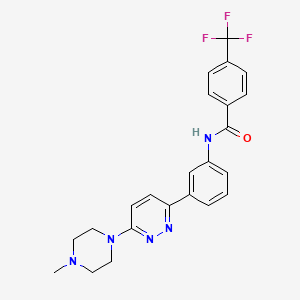
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2623331.png)


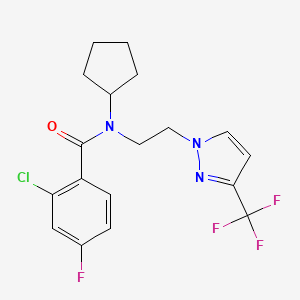
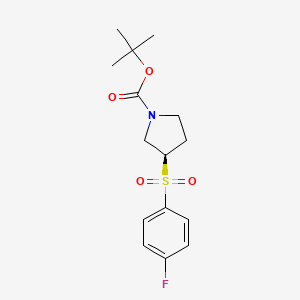
![4-(2-(2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2623340.png)

